molecular formula C6H7N3O4 B454702 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid CAS No. 3920-37-4

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B454702
CAS RN: 3920-37-4
M. Wt: 185.14g/mol
InChI Key: MCTUAJONAXPWLC-UHFFFAOYSA-N
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Description

“1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound with the molecular formula C6H7N3O4 . It is a derivative of pyrazole, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .

Scientific Research Applications

Proteomics Research

This compound is utilized in proteomics research as a biochemical tool . Its properties may facilitate the study of protein interactions and functions, which is crucial for understanding cellular processes and disease mechanisms.

Synthesis of Pyrazole Derivatives

It serves as a key intermediate in the synthesis of pyrazole derivatives, which are valuable in medicinal chemistry for their diverse biological activities . These activities include antimicrobial, anti-inflammatory, and anticancer properties, making them significant for drug discovery.

Agricultural Chemistry

In agriculture, pyrazole derivatives, which can be synthesized using this compound, are used to develop new herbicides and pesticides. Their ability to disrupt biological pathways in pests makes them effective for crop protection .

Material Science

The compound’s role in material science involves the development of new materials with potential applications in various industries, including electronics and pharmaceuticals .

Environmental Science

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid may be used in environmental science research to study its degradation products and their environmental impact. Understanding its behavior in different ecosystems can inform safer chemical practices .

Chemical Synthesis

It is a versatile building block in chemical synthesis, contributing to the creation of complex molecules for various chemical industries . Its reactivity and stability under different conditions make it a valuable compound for synthetic chemists.

properties

IUPAC Name

2,5-dimethyl-4-nitropyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-3-4(9(12)13)5(6(10)11)8(2)7-3/h1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTUAJONAXPWLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90361192
Record name 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid

CAS RN

3920-37-4
Record name 1,3-dimethyl-4-nitro-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90361192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3920-37-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

One-hundred twelve g concentrated sulfuric acid is added to 42 ml 90% nitric acid at 70°-80° C., 39 g of 1,3-dimethylpyrazole-5-carboxylic acid is added in portions over one hour such that the temperature does not go over 90° C. After 2.5 hours the reaction mixture is cooled and poured over ice. The resulting percipitate was filtered, dried, and recrystallized in ethanol, mp 141°-142° C.
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Synthesis routes and methods III

Procedure details

To fuming nitric acid (1.26 mL, 29.97 mmol, 2.0 eq.) at 0° C. was slowly added fuming sulfuric acid (9.76 mL, 104.90 mmol, 7.0 eq.) dropwise over 30 minutes. 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (2.10 g, 14.98 mmol) was then added portion wise, maintaining the internal temperature below 60° C. The reaction mixture was stirred at 60° C. under N2 for 4 h and then cooled to room temperature (RT). The reaction mixture was poured onto ice. Once ice melted the reaction mixture was extracted with EtOAc (3×500 mL). The organic layers were combined and washed with water and brine, dried (Na2SO4), filtered and evaporated in vacuo to give the desired compound as a white solid (2.67 g, 96.1%). 1H NMR (DMSO-d6, 500 MHz) δ ppm 3.87 (s, 3H), 2.39 (s, 3H); TLC (15% MeOH/DCM): Rf=0.12.
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Yield
96.1%

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